molecular formula C12H13BrO3 B14868387 1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B14868387
M. Wt: 285.13 g/mol
InChI Key: GDGXVZDHOSBYDL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound that features a bromophenyl group and a trioxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl alcohol with formaldehyde and a suitable catalyst to form the trioxabicyclo[2.2.2]octane core. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or the trioxabicyclo[2.2.2]octane core.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can introduce or modify functional groups within the compound.

Scientific Research Applications

1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trioxabicyclo[2.2.2]octane core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups and applications.

    Quinuclidine: Another bicyclic compound with a nitrogen atom in the ring, used as a catalyst and in medicinal chemistry.

    Tropane: A bicyclic compound with a nitrogen atom, known for its use in the synthesis of alkaloids and pharmaceuticals.

The uniqueness of this compound lies in its combination of a bromophenyl group and a trioxabicyclo[2.2.2]octane core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

1-(4-bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C12H13BrO3/c1-11-6-14-12(15-7-11,16-8-11)9-2-4-10(13)5-3-9/h2-5H,6-8H2,1H3

InChI Key

GDGXVZDHOSBYDL-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)C3=CC=C(C=C3)Br

Origin of Product

United States

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